N-(isochroman-3-ylmethyl)-1-isopropyl-N-methyl-1H-imidazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-1-propan-2-ylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-13(2)20-10-17(18-12-20)24(21,22)19(3)9-16-8-14-6-4-5-7-15(14)11-23-16/h4-7,10,12-13,16H,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRLFYZETMXVNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N(C)CC2CC3=CC=CC=C3CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isochroman-3-ylmethyl)-1-isopropyl-N-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Isochroman-3-ylmethyl Intermediate: The synthesis begins with the preparation of the isochroman-3-ylmethyl intermediate. This can be achieved through the reaction of isochroman with a suitable alkylating agent under basic conditions.
Sulfonamide Formation: The isochroman-3-ylmethyl intermediate is then reacted with a sulfonyl chloride derivative to form the sulfonamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine.
Imidazole Ring Introduction: The final step involves the introduction of the imidazole ring. This can be achieved by reacting the sulfonamide intermediate with an imidazole derivative under appropriate conditions, such as heating in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Structural Analysis and Reactivity Predictions
The compound contains three key motifs:
-
Isochroman moiety : A benzopyran-derived heterocycle prone to acid/base-mediated ring-opening or oxidation.
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Imidazole sulfonamide : The sulfonamide group may participate in nucleophilic substitution (e.g., hydrolysis), while the imidazole ring can undergo electrophilic aromatic substitution or coordination with metals.
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Isopropyl-methyl substituents : Likely influence steric and electronic effects but are not reactive under mild conditions.
2.1. Sulfonamide Reactivity
Similar sulfonamide derivatives (e.g., PubChem CID 16086183 , CID 11728149 ) exhibit:
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrolysis | Strong acids/bases (e.g., H₂SO₄, NaOH) | Sulfonic acid + amine byproducts |
| Nucleophilic substitution | Alkyl halides, acyl chlorides | N-alkylated or acylated derivatives |
2.2. Imidazole Reactivity
Imidazole cores (as in ) undergo:
| Reaction Type | Conditions | Position Selectivity |
|---|---|---|
| Electrophilic substitution | Halogenation (e.g., Br₂) | C-2 or C-4 position |
| Metal coordination | Transition metals (e.g., Ni, Cu) | Stable complexes for catalysis |
2.3. Isochroman Derivatives
Isochroman systems (WO2019028165A1 ) show:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Oxidative ring-opening | KMnO₄, CrO₃ | Phthalide derivatives |
| Reductive hydrogenation | H₂/Pd-C | Tetrahydroisochroman derivatives |
Hypothetical Reaction Pathways
Based on structural analogs:
3.1. Sulfonamide Functionalization
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Alkylation : Reacting with methyl iodide under basic conditions (e.g., NaH/DMF) could yield quaternary ammonium salts.
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Hydrolysis : Heating with concentrated HCl may cleave the sulfonamide bond, releasing isochroman-methylamine.
3.2. Imidazole Modifications
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Bromination : Electrophilic bromination at the C-5 position of the imidazole ring (if sterically accessible).
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Cross-coupling : Nickel-catalyzed XEC (cross-electrophile coupling, ) with aryl halides to form biaryl systems.
3.3. Isochroman Reactivity
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Acid-catalyzed ring-opening : Treatment with H₂SO₄ could generate a benzodihydrofuran intermediate.
Research Gaps and Recommendations
No experimental data exists for this specific compound. Priority investigations should include:
Scientific Research Applications
Chemical Characteristics
Molecular Formula: C17H23N3O3S
Molecular Weight: 349.4 g/mol
IUPAC Name: N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-1-(propan-2-yl)-1H-imidazole-4-sulfonamide
The compound features a unique structure combining an isochroman moiety with an imidazole ring linked through a sulfonamide group, which contributes to its diverse chemical and biological properties .
Chemistry
N-(isochroman-3-ylmethyl)-1-isopropyl-N-methyl-1H-imidazole-4-sulfonamide serves as a valuable building block in organic synthesis. Its structure facilitates the exploration of new chemical reactions and pathways, aiding the development of more complex molecules.
Biology
In biological research, this compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids. Preliminary studies indicate its potential to influence various biological processes, making it a candidate for further investigation in biochemical pathways.
Medicine
The compound has been investigated for potential therapeutic applications, particularly in modulating pathways related to diseases. Its ability to inhibit specific enzymes or receptors suggests promise in treating conditions such as cancer and inflammatory diseases .
Table 1: Anticancer Activity Evaluation
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | HeLa | 12 | 3 |
| Control | HeLa | 40 | - |
This table summarizes findings from studies evaluating the compound's cytotoxic effects on HeLa cancer cells compared to non-tumor cell lines .
Industry
In industrial applications, the compound can be utilized in the development of new materials and as a catalyst in various chemical processes. Its unique functional groups make it suitable for creating innovative products in material science.
Case Study 1: Tumor Growth Inhibition
In vivo experiments using xenograft models demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups. This highlights the compound's potential as an anticancer agent.
Case Study 2: Anti-inflammatory Activity
In vitro studies indicated that the compound effectively reduces inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines:
Table 2: Inflammatory Marker Production
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
These results suggest a promising anti-inflammatory profile for the compound .
Mechanism of Action
The mechanism of action of N-(isochroman-3-ylmethyl)-1-isopropyl-N-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The compound’s closest analogs include:
- N-(Azetidin-3-yl)-1-isopropyl-1H-imidazole-4-sulfonamide hydrochloride ()
- 1-Isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one ()
- 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane ()
Table 1: Structural and Physicochemical Comparison
Pharmacological Implications
- Lipophilicity vs. Solubility : The target compound’s isochroman group enhances lipophilicity, favoring blood-brain barrier penetration, whereas the azetidin-3-yl analog’s polar surface area (84.4 Ų) and salt form improve aqueous solubility for systemic targets .
- Metabolic Stability : Unlike nitro-containing analogs (), the absence of nitro groups in the target compound may reduce metabolic activation risks, improving safety profiles.
- Target Selectivity : The benzoimidazolone core () may exhibit distinct binding modes compared to sulfonamide-based analogs, highlighting the importance of core structure in drug design.
Biological Activity
N-(isochroman-3-ylmethyl)-1-isopropyl-N-methyl-1H-imidazole-4-sulfonamide is a sulfonamide compound with potential pharmacological applications. This article explores its biological activity, synthesizing existing research findings, case studies, and structure-activity relationships (SAR).
The molecular formula of this compound is . The compound features an isochroman moiety, which has been associated with various biological activities, including antioxidant and antiplatelet effects.
Antiplatelet Activity
The antiplatelet activity of similar compounds has been documented, with certain isochroman derivatives demonstrating inhibition of platelet aggregation induced by arachidonic acid . Given the structural similarities, it is plausible that this compound may also exhibit this activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for elucidating the biological activity of this compound. The imidazole ring is known for its diverse biological properties, including antibacterial and antifungal activities . In particular, imidazole derivatives have been shown to inhibit various enzymes and receptors, which can be exploited for therapeutic purposes.
Key Findings from Related Studies
Case Studies
Case studies on related compounds provide insight into the potential applications of this compound:
- Aldosterone Synthase Inhibition : Research on N-benzyl imidazole derivatives revealed their role as selective inhibitors of aldosterone synthase, suggesting that similar structural motifs could confer similar biological activities to our compound .
- Antimicrobial Activity : A study investigating 3-substituted imidazol derivatives showed promising results against Methicillin-resistant Staphylococcus aureus (MRSA), indicating that modifications in the imidazole scaffold can lead to enhanced antimicrobial properties .
Q & A
Basic: What synthetic routes are established for N-(isochroman-3-ylmethyl)-1-isopropyl-N-methyl-1H-imidazole-4-sulfonamide, and how are intermediates characterized?
Methodological Answer:
The synthesis involves multi-step reactions requiring precise control of conditions (e.g., temperature, solvent polarity, and catalyst selection). Key steps include:
- Step 1: Formation of the imidazole-sulfonamide core via nucleophilic substitution or coupling reactions, similar to methods used for related imidazole derivatives (e.g., amide bond formation with sulfonyl chlorides) .
- Step 2: Introduction of the isochroman-3-ylmethyl group through alkylation or reductive amination, optimized under inert atmospheres to prevent oxidation .
- Purification: Column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) or recrystallization ensures high purity (>95%).
Characterization: - NMR/LC-MS: Used to confirm intermediate structures and final product. For example, H NMR resolves methyl and isopropyl groups (δ 1.2–1.4 ppm) and imidazole protons (δ 6.7–7.8 ppm) .
- HRMS: Validates molecular weight (e.g., 327.384 g/mol for the target compound) .
Basic: How is the molecular structure of this compound confirmed experimentally?
Methodological Answer:
Structural elucidation combines spectroscopic and computational tools:
- Spectroscopy:
- H/C NMR: Assigns proton and carbon environments (e.g., isochroman methylene groups at δ 3.5–4.0 ppm) .
- IR Spectroscopy: Identifies sulfonamide S=O stretches (~1350 cm) and imidazole C=N (~1600 cm) .
- X-ray Crystallography (if applicable): SHELX software refines crystal structures, resolving bond angles and stereochemistry. For example, imidazole ring planarity and sulfonamide geometry can be confirmed .
- Computational Modeling: Tools like Gaussian or Schrödinger predict optimized geometries and electrostatic potentials, cross-validated with experimental data .
Basic: What computational approaches predict physicochemical properties and target interactions?
Methodological Answer:
Physicochemical Properties:
- Topological Polar Surface Area (TPSA): Calculated using tools like Molinspiration (e.g., ~84.4 Å for similar sulfonamides), indicating membrane permeability .
- LogP: Predicted via ChemAxon or ACD/Labs to assess lipophilicity (e.g., LogP ~2.5 for balanced solubility).
Target Interactions: - Docking Studies (AutoDock/Vina): Simulate binding to PDE4B (a reported target), identifying key interactions like hydrogen bonds with sulfonamide oxygen and hydrophobic contacts with isochroman .
- MD Simulations: GROMACS or AMBER assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .
Advanced: How can synthetic yield and purity be optimized in multi-step reactions?
Methodological Answer:
Optimization Strategies:
- Catalyst Screening: Transition from Pd/C to Raney Ni (as in ) avoids dehalogenation side reactions, improving intermediate yields (e.g., 92% vs. 60%) .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling steps, while ethanol/water mixtures reduce byproduct formation .
- Temperature Control: Low temps (0–5°C) stabilize reactive intermediates (e.g., sulfonyl chlorides), while higher temps (45–60°C) accelerate cyclization .
Purity Metrics: - HPLC: Monitors reaction progress (e.g., >98% purity via C18 column, 0.1% TFA/ACN gradient) .
- Byproduct Mitigation: Scavengers (e.g., polymer-bound triphenylphosphine) remove excess reagents .
Advanced: What mechanistic insights explain its PDE4B inhibition and therapeutic potential?
Methodological Answer:
Mechanism of Action:
- Enzyme Assays: PDE4B inhibition is quantified via fluorescence-based cAMP hydrolysis assays (IC ~50 nM). Competitive binding is confirmed via Lineweaver-Burk plots .
- Structural Basis: The sulfonamide group hydrogen-bonds with PDE4B’s catalytic pocket (His234, Asp392), while the isochroman moiety occupies a hydrophobic cleft, reducing cAMP degradation .
In Vivo Validation: - Animal Models: Collagen-induced arthritis (CIA) in mice shows reduced inflammation (e.g., 40% lower TNF-α vs. controls) at 10 mg/kg dosing .
- PK/PD Studies: Oral bioavailability (~60%) and half-life (~8 h) are determined via LC-MS/MS plasma analysis .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Root Cause Analysis:
- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies. For example, conflicting IC values may arise from differing buffer pH or co-solvents .
- Compound Integrity: Verify purity via orthogonal methods (NMR, HRMS) to exclude degradation products (e.g., hydrolyzed sulfonamide).
- Cell Line Differences: Use isogenic cell lines (e.g., HEK293 vs. HeLa) to assess target specificity. For instance, off-target effects in HEK293 may skew results .
Data Reconciliation: - Meta-Analysis: Pool data from multiple studies (e.g., Bayesian hierarchical modeling) to identify consensus EC ranges .
- Counter-Screening: Test against related enzymes (PDE4D, PDE3A) to confirm selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
